N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group, a furan-2-ylmethyl substituent at the 4th position, and a pyridin-3-yl group at the 5th position of the triazole core. The compound’s design integrates heterocyclic moieties (furan, pyridine) and fluorinated aromatic systems, which are common in medicinal chemistry for modulating bioavailability, metabolic stability, and target affinity . Its synthesis typically involves alkylation of triazole-3-thiol intermediates with α-chloroacetamides under basic conditions .
Properties
Molecular Formula |
C20H15F2N5O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-16-6-5-14(9-17(16)22)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28) |
InChI Key |
GERMIICWDPLRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual functional groups. The difluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the furan-2-ylmethyl and pyridin-3-yl groups can be synthesized via standard organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The final step involves the formation of the 1,2,4-triazol-3-yl group through cyclization reactions, followed by the coupling of these groups via a sulfanyl acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A : N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Replaces the furan-2-ylmethyl group with a 4-methylphenyl and the pyridin-3-yl with pyridin-4-yl.
- The pyridin-4-yl group may alter hydrogen-bonding interactions compared to pyridin-3-yl .
Compound B : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Substitutes 3,4-difluorophenyl with 3-chloro-4-fluorophenyl and introduces an ethyl group at the 4th position of the triazole.
- The ethyl group may enhance steric bulk, affecting conformational flexibility .
Compound C : 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Key Differences: Features a 4-amino group and lacks the pyridinyl substituent.
- Anti-exudative activity studies show these derivatives exhibit dose-dependent efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .
Anti-Exudative Activity
- Target Compound: Predicted to exhibit anti-inflammatory activity due to structural similarities to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which reduce edema in rat models by 35–45% at 10 mg/kg .
- Comparison :
Orco Agonist Activity
- Compound D (VUAA-1) : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide acts as an insect olfactory receptor agonist.
Physicochemical and Structural Analysis
NMR Profiling
- Target Compound : Expected proton shifts in the furan (δ 6.2–7.4 ppm) and pyridin-3-yl (δ 8.2–8.6 ppm) regions, similar to reported triazole-acetamides .
- Compound C : Shows distinct shifts at δ 2.1–2.3 ppm (acetamide CH3) and δ 7.0–7.5 ppm (furan protons), with regional variations in chemical environments (e.g., δ 29–36 ppm) indicating substituent-dependent conformational changes .
Thermal Stability
- Compound A : Melting point ~250–260°C, typical for triazoles with aromatic substituents.
- Target Compound : Expected higher thermal stability (>260°C) due to fluorinated phenyl groups enhancing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
